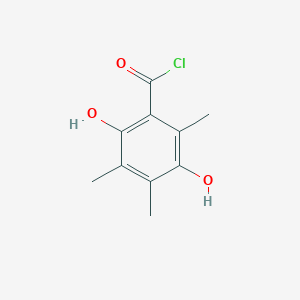
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride is an organic compound with a complex structure that includes multiple hydroxyl groups and methyl groups attached to a benzoyl chloride core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride typically involves the chlorination of 2,5-Dihydroxy-3,4,6-trimethylbenzoic acid. The process generally includes the following steps:
Starting Material: The synthesis begins with 2,5-Dihydroxy-3,4,6-trimethylbenzoic acid.
Chlorination: The benzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under controlled conditions to form the benzoyl chloride derivative.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a catalyst such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxyl groups present in the compound can be oxidized to form quinones or reduced to form corresponding alcohols.
Esterification: The compound can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
Substitution Products: Amines, ethers, and thioethers.
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, dyes, and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, the compound may interact with amino acids in proteins, leading to modifications that can alter protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbenzoyl chloride: Similar in structure but lacks the hydroxyl groups.
3,4,5-Trimethoxybenzoyl chloride: Contains methoxy groups instead of hydroxyl groups.
2,4,6-Trichlorobenzoyl chloride: Contains chlorine atoms instead of methyl groups.
Uniqueness
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which provide distinct reactivity and functionalization options compared to its analogs. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
408338-75-0 |
|---|---|
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
2,5-dihydroxy-3,4,6-trimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-4-5(2)9(13)7(10(11)14)6(3)8(4)12/h12-13H,1-3H3 |
Clé InChI |
LPLCLNWHQCSIEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C)C(=O)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



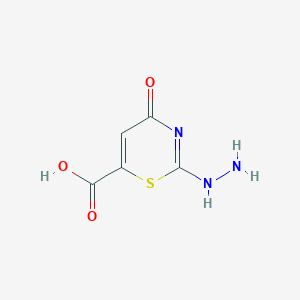
![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)
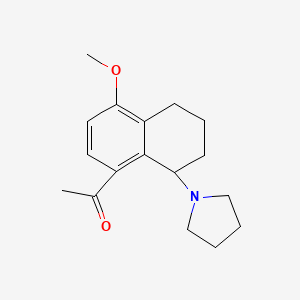
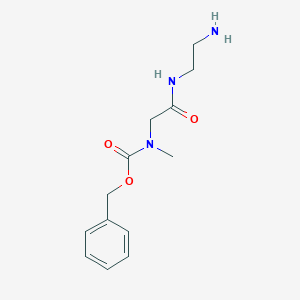
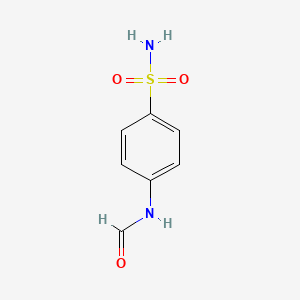

![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
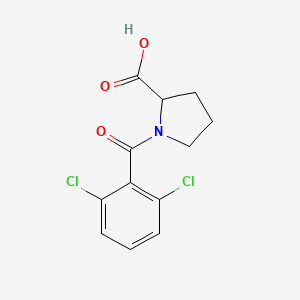
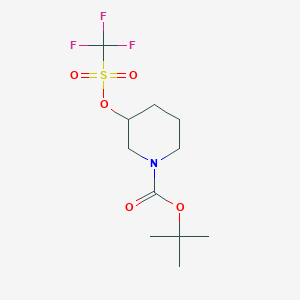
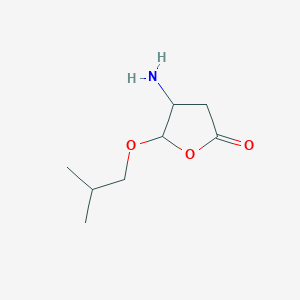
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)

